![molecular formula C13H10N2O2 B14505617 Oxepino[2,3-b]quinoxaline, 9-methoxy- CAS No. 62911-82-4](/img/structure/B14505617.png)
Oxepino[2,3-b]quinoxaline, 9-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepino[2,3-b]quinoxaline, 9-methoxy- is a heterocyclic compound that features a fused ring system combining oxepine and quinoxaline moieties This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mécanisme D'action
The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives, such as those with different substituents, show similar pharmacological properties.
Uniqueness
Oxepino[2,3-b]quinoxaline, 9-methoxy- is unique due to the presence of the oxepine ring and the 9-methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity in certain applications .
Propriétés
Numéro CAS |
62911-82-4 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
9-methoxyoxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3 |
Clé InChI |
FZJJOZKVTSLKNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


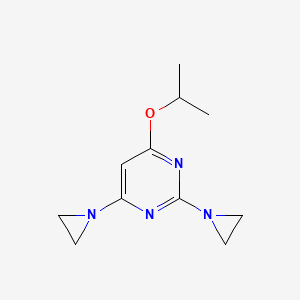
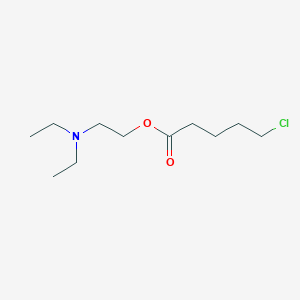
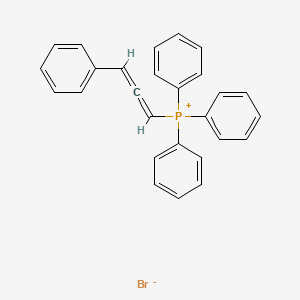
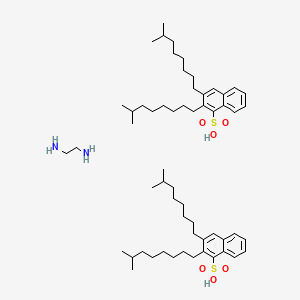
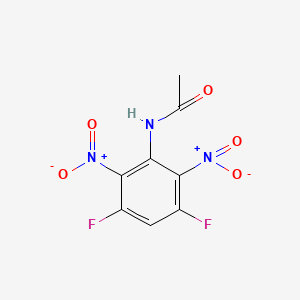
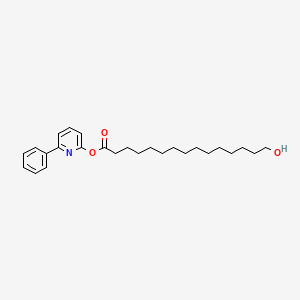
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
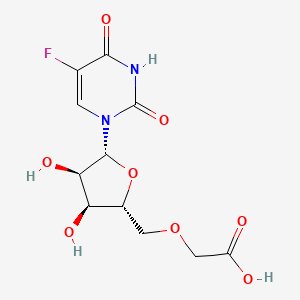
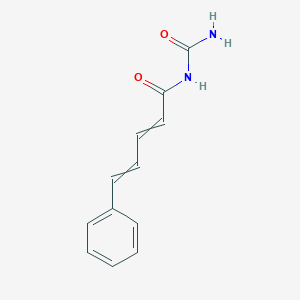


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
